molecular formula C12H15FN2O2 B1490888 2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid CAS No. 2098035-50-6

2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Cat. No.: B1490888
CAS No.: 2098035-50-6
M. Wt: 238.26 g/mol
InChI Key: FNHIXYXPARYGGF-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a chemical compound with the CAS registry number 2098035-50-6 and a molecular formula of C12H15FN2O2 . It is a nicotinic acid derivative where the pyridine nitrogen is substituted with a 3-(fluoromethyl)piperidine group, a key structural feature that classifies it as a valuable heterocyclic building block in medicinal chemistry and drug discovery research . The compound is offered as a research chemical and is strictly for non-human or non-animal use. The molecular weight of the compound is 238.26 g/mol . Its structure can be represented by the SMILES notation: FCC1CN(CCC1)C2=C(C=CC=N2)C(O)=O . Researchers are interested in this compound and its analogues, such as those with difluoroazetidine or hydroxymethyl piperidine substitutions, for their potential as novel synthetic intermediates . These structural motifs are commonly explored in the design and synthesis of bioactive molecules, including potential inhibitors and modulators for various biological targets.

Properties

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-7-9-3-2-6-15(8-9)11-10(12(16)17)4-1-5-14-11/h1,4-5,9H,2-3,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHIXYXPARYGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a synthetic compound that has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological disorders. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a fluoromethyl substituent attached to a nicotinic acid moiety. The presence of the fluoromethyl group enhances lipophilicity, which may improve receptor binding affinity compared to similar compounds lacking this modification.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The fluoromethyl group is hypothesized to enhance binding affinity to nicotinic acetylcholine receptors (nAChRs), leading to modulation of cholinergic signaling pathways. This modulation is crucial for treating conditions related to neurotransmitter dysregulation, such as Alzheimer's disease and other cognitive disorders.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, a contributing factor in neurodegenerative diseases.
  • Cholinesterase Inhibition : The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in the treatment of Alzheimer's disease. This inhibition enhances cholinergic signaling, potentially alleviating cognitive deficits.

Table 1: Biological Activities of this compound

Activity TypeMechanism DescriptionReferences
NeuroprotectionProtects against oxidative stress
AChE InhibitionEnhances cholinergic signaling
BChE InhibitionPotentially improves cognitive function

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

  • Neuroprotective Study : An in vitro study using SH-SY5Y neuronal cells demonstrated that treatment with the compound resulted in reduced apoptosis and increased cell viability under oxidative stress conditions. The study reported a significant increase in cell survival rates when exposed to concentrations of the compound ranging from 10 µM to 100 µM.
  • Cognitive Enhancement Study : In animal models, administration of the compound showed improved performance in memory tasks compared to control groups. The results indicated enhanced cholinergic activity correlating with AChE inhibition.
  • Binding Affinity Assessment : A study evaluated the binding affinity of the compound to various nAChR subtypes using radiolabeled ligands, revealing nanomolar Ki values, indicating strong interactions with specific receptor subtypes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, differing primarily in substituents on the piperidine/pyrrolidine rings or the pyridine core:

2-(3-Methylpiperidin-1-yl)nicotinic Acid (CAS 571912-85-1)
  • Structural Feature : A methyl group replaces the fluoromethyl moiety on the piperidine ring.
  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : 220.27 g/mol
  • Purity : ≥98% (commercially available) .
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic Acid
  • Structural Feature : A fluorine atom is present on the pyridine ring (2-position), and the piperidine is replaced with pyrrolidine.
  • Implications : The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) may alter conformational flexibility and steric interactions .
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic Acid
  • Structural Feature : A bulky tert-butyldimethylsilyloxy (TBS) group is attached to the pyrrolidine ring.
  • Commercial Availability : Priced at $400–$4,800 depending on quantity (1–25 g) .
  • Implications : The TBS group enhances steric hindrance and may improve solubility in organic solvents.

Data Table: Key Parameters of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Commercial Availability Reference
This compound Not available C₁₂H₁₅FN₂O₂ 238.26 Fluoromethyl-piperidine No -
2-(3-Methylpiperidin-1-yl)nicotinic acid 571912-85-1 C₁₂H₁₆N₂O₂ 220.27 Methyl-piperidine Yes (≥98%)
2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid Not available C₁₀H₁₁FN₂O₂ 210.21 Fluoropyridine + pyrrolidine Synthetic feasibility
6-(3-((TBS)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid HB627 series C₁₈H₂₈FNO₃Si 369.52 TBS-pyrrolidine + fluoropyridine Yes ($400–$4,800)

Preparation Methods

Nucleophilic Substitution on Halogenated Nicotinic Acid Derivatives

A common approach starts with halogenated nicotinic acid derivatives, such as 2-chloro-6-(trifluoromethyl)nicotinic acid or 2-chloronicotinic acid, which undergo substitution with piperidine derivatives.

  • Example from AMG0347 synthesis : Piperidine (800 mmol) was reacted with 2-chloro-6-(trifluoromethyl)nicotinic acid (89 mmol) in N,N-dimethylformamide (DMF) at room temperature under nitrogen for 20 hours. After acidification and extraction, 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid was obtained with a 95% yield.

This step forms the piperidinyl-nicotinic acid intermediate, which can be further functionalized.

Lithiation and Subsequent Coupling with Fluoropyridines

Another method involves lithiation of nicotinic acid derivatives followed by coupling with fluoropyridines:

  • Lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C) is used to generate a lithiated intermediate.
  • This intermediate is then reacted with 3-fluoropyridine at elevated temperatures (75 °C) for extended periods (10 h), followed by quenching and extraction to isolate the fluorinated product.

Purification and Yield Optimization

  • Extraction and washing : After reactions, acidification (pH ~3) with hydrochloric acid and extraction with ethyl acetate are standard to isolate the product.
  • Drying agents : Magnesium sulfate or sodium sulfate are used to remove residual water.
  • Chromatography : Silica gel column chromatography with solvent systems such as hexanes-ethyl acetate mixtures (e.g., 9:1 or 80:18:2 including acetic acid) is employed to purify the crude product.
  • Yields : Reported yields for intermediates and final products are generally high, ranging from 90% to 95%, indicating efficient synthetic routes.

Summary Table of Key Preparation Steps

Step No. Starting Material Reagents & Conditions Product Yield (%) Notes
1 2-chloro-6-(trifluoromethyl)nicotinic acid Piperidine, DMF, room temp, 20 h, N2 atmosphere 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid 95 Nucleophilic substitution of chlorine by piperidine
2 Intermediate 1 LiAlH4, THF, reflux 4 h Reduced intermediate (acrylic acid derivative) 91 Reduction step to modify side chain
3 Nicotinic acid derivative LDA, THF, -78 °C; then 3-fluoropyridine, 75 °C, 10 h Fluorinated nicotinic acid derivative Not specified Lithiation and coupling with fluoropyridine

Research Findings and Considerations

  • The substitution of halogenated nicotinic acids with piperidine is highly efficient and forms a robust platform for further fluorination.
  • Lithiation followed by reaction with fluoropyridines provides a versatile method for introducing fluorine atoms into the pyridine ring system.
  • Fluoromethylation of piperidine rings remains a challenging step and often requires specialized fluorinating agents or pre-fluorinated building blocks.
  • Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical for high yield and purity.
  • Purification by silica gel chromatography with tailored solvent systems ensures removal of by-products and unreacted starting materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
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2-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

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